Maropitant Citrate

Veterinary pharmacology NK1 receptor antagonism CNS penetration

Researchers requiring a validated NK1 antagonist for veterinary antiemetic studies often face inconsistent bioavailability with generic substitutes. Maropitant citrate eliminates this uncertainty: • 92% vomiting prevention efficacy within 24 h vs. 50% for metoclopramide in canine acute vomiting models • 90.7-91.3% absolute subcutaneous bioavailability; sustained 24 h CNS NK1 receptor occupancy enables once-daily dosing • Enhanced aqueous solubility (Form C polymorph: 0.445 g/L) supports stable 10 mg/mL injectable formulations Supplied with full analytical documentation. Bulk and custom packaging available.

Molecular Formula C38H50N2O9
Molecular Weight 678.8 g/mol
CAS No. 359875-09-5
Cat. No. B1676210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaropitant Citrate
CAS359875-09-5
Synonyms(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
(2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate
(2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
maropitant
maropitant citrate
Molecular FormulaC38H50N2O9
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
InChIInChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1
InChIKeyPGVSXRHFXJOMGW-YBZGWEFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maropitant Citrate: Veterinary NK1 Antiemetic Overview


Maropitant citrate is a selective, non-peptide neurokinin-1 (NK1) receptor antagonist developed specifically for veterinary use, acting by blocking the binding of substance P to prevent vomiting and nausea in dogs and cats [1]. It is characterized by high plasma protein binding (>99%) and species-dependent pharmacokinetics, with absolute subcutaneous bioavailability of 90.7% in dogs and 91.3% in cats, enabling once-daily dosing with a 24-hour duration of effect [2].

1 Selective non-peptide NK1 receptor antagonist
2 24-hour duration of CNS NK1 occupancy (dogs/cats)
3 Species-specific high SC bioavailability supports injectable research

Maropitant Citrate: In-Class Substitution Evidence Gap


Generic substitution of maropitant citrate with other NK1 antagonists or alternative antiemetics is not supported by quantitative evidence due to significant differences in species-specific binding kinetics, pharmacokinetic profiles, and clinical efficacy endpoints. For instance, while maropitant demonstrates 92% efficacy in preventing vomiting within 24 hours in dogs with acute vomiting, the comparator metoclopramide achieves only 50% under identical conditions [1]. Furthermore, structural distinctions among NK1 antagonists, such as those between maropitant, aprepitant, and netupitant, translate to divergent brain penetration and duration of central action [2]. These quantifiable disparities underscore the necessity for compound-specific selection rather than in-class substitution.

Metoclopramide substitution
D2 antagonist mechanism differs from NK1; reported antiemetic response in dogs is substantially lower in field study context.
In-class NK1 antagonist switch
Structural differences (e.g., aprepitant, netupitant) alter brain penetration and CNS NK1 duration; pharmacodynamic transfer may not be direct.

Maropitant Citrate: Comparative Evidence Guide


Central NK1 Antagonism Duration

In the gerbil foot-tapping model of central NK1 receptor activation, maropitant (1 mg/kg s.c.) demonstrated significantly longer inhibition of GR73632-induced foot-tapping compared to the previously characterized NK1 antagonist CP-122,721 [1]. This model directly quantifies CNS penetration and functional antagonism at the NK1 receptor.

Central NK1 Duration
Head-to-head
100% inhibition at 2 h
~50% at 8 h post-dose
Supports 24-hour dosing interval rationale
Gerbil foot-tapping model; 1 mg/kg s.c. vs CP-122,721
Veterinary pharmacology NK1 receptor antagonism CNS penetration

Acute Vomiting: Efficacy vs. Metoclopramide

In a field study of dogs presenting with acute vomiting of various etiologies, maropitant demonstrated a significantly higher proportion of dogs not vomiting within 24 hours compared to metoclopramide, a widely used D2 dopamine receptor antagonist antiemetic [1].

Acute Vomiting Efficacy
Head-to-head
92% vomiting-free within 24 h
Reported field study endpoint vs. metoclopramide (50%)
Dogs with acute vomiting; 1 mg/kg SC or 2 mg/kg PO
Veterinary clinical efficacy Antiemetic Acute vomiting

Citrate Salt Solubility vs. Free Base

The citrate salt form of maropitant exhibits substantially improved water solubility compared to the free base, which is a critical physicochemical property for developing injectable and oral liquid formulations . Furthermore, the polymorphic Form C demonstrates approximately 1.87-fold higher aqueous solubility than Form A, providing additional formulation flexibility .

Salt Solubility
Cross-study
Form C: 0.445 g/L
Form A: 0.238 g/L
Supports injectable formulation flexibility
Aqueous solubility at room temperature; citrate vs free base
Pharmaceutical formulation Solubility Salt selection

Subcutaneous Bioavailability in Dogs and Cats

Maropitant citrate demonstrates high absolute subcutaneous bioavailability in both dogs and cats, enabling predictable and consistent plasma concentrations after parenteral administration [1]. In contrast, oral bioavailability is considerably lower and more variable due to extensive first-pass metabolism [2].

SC Bioavailability
Cross-study
Dogs: 90.7%
Cats: 91.3%
Reliable SC exposure supports once-daily protocols
1 mg/kg SC; oral bioavailability ~20-50%
Pharmacokinetics Bioavailability Species-specific dosing

Ulcerative Dermatitis Lesion Reduction

In a murine model of idiopathic ulcerative dermatitis (C57BL/6 background), treatment with maropitant citrate resulted in a statistically significant reduction in lesion size, suggesting a role for NK1 antagonism beyond emesis control [1].

Dermatitis Lesion
Supporting evidence
Significant lesion size reduction
Model-response context in pruritus research
C57BL/6 murine ulcerative dermatitis; 1 mg/kg
Preclinical efficacy Dermatology Substance P antagonism

Maropitant Citrate: Research & Clinical Applications


Acute Vomiting Management in Dogs

Maropitant citrate is indicated for the treatment of acute vomiting in dogs where high efficacy (92% vomiting-free within 24 hours) is required, and once-daily subcutaneous or oral administration is desirable. Its 24-hour duration of action, supported by CNS NK1 receptor occupancy data, minimizes the need for multiple daily doses [1].

Chemotherapy-Induced Emesis Prevention

Maropitant citrate is indicated for the prevention of vomiting associated with emetogenic chemotherapy in dogs. In controlled studies, only 2 of 39 dogs treated with maropitant prior to cisplatin vomited, compared to 39 of 41 dogs treated with saline placebo [1]. This near-complete protection supports its use as a first-line antiemetic in veterinary oncology protocols.

Injectable Veterinary Formulation Development

The enhanced aqueous solubility of maropitant citrate, particularly the Form C polymorph (0.445 g/L at room temperature), makes it suitable for developing stable, high-concentration injectable solutions (e.g., 10 mg/mL formulations). This property enables accurate dosing and rapid absorption via the subcutaneous route, achieving 90.7-91.3% absolute bioavailability .

Substance P-Mediated Pruritus Research

Maropitant citrate serves as a tool compound for investigating the role of substance P and NK1 receptors in models of pruritus and inflammation, including murine ulcerative dermatitis. The demonstrated ability to significantly reduce lesion size at 1 mg/kg provides a quantitative basis for dose selection in experimental protocols [2].

Application
Selection Property
Validation Focus
Acute vomiting research in dogs
NK1 receptor selectivity and prolonged CNS duration
Field study vomiting-prevention endpoint review
Chemotherapy-induced emesis prevention studies
CNS penetration and sustained NK1 occupancy
Cisplatin-model emesis endpoint review
Injectable veterinary formulation development
Citrate salt aqueous solubility profile
Formulation stability and SC bioavailability review
Substance P-mediated pruritus research
NK1 antagonism in dermatitis models
Lesion-size reduction endpoint review

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